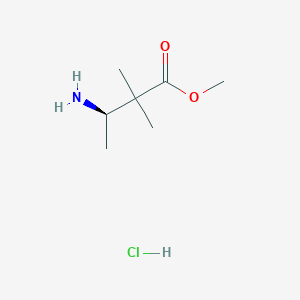

methyl(3R)-3-amino-2,2-dimethylbutanoatehydrochloride

Description

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a chiral β-amino ester hydrochloride with a branched alkyl chain. It serves as a critical building block in organic synthesis, particularly for pharmaceuticals and bioactive molecules . The compound features a stereogenic center at the 3-position (R-configuration) and a geminal dimethyl group at the 2-position, which confers steric hindrance and influences its reactivity and solubility.

Key physicochemical properties include:

- Molecular formula: C₈H₁₆ClNO₂

- Molecular weight: 193.67 g/mol

- Stereochemistry: (3R)-configuration ensures enantioselective applications in asymmetric synthesis .

- Predicted Collision Cross-Section (CCS): Values range from 130.9 to 140.5 Ų for various adducts (e.g., [M+H]⁺: 132.6 Ų), indicating compact molecular packing in the gas phase .

The compound is commercially discontinued but was previously available in milligram quantities for research purposes .

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

methyl (3R)-3-amino-2,2-dimethylbutanoate;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(8)7(2,3)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 |

InChI Key |

LCBGYDMOOCUTEL-NUBCRITNSA-N |

Isomeric SMILES |

C[C@H](C(C)(C)C(=O)OC)N.Cl |

Canonical SMILES |

CC(C(C)(C)C(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of (3R)-3-amino-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then purified through recrystallization or distillation to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Steric hindrance from the dimethyl groups slows the reaction compared to linear analogs.

Amide Bond Formation

The primary amine participates in coupling reactions, though steric effects necessitate optimized conditions.

Reagents and Outcomes

-

Acyl chlorides : Reacts with benzoyl chloride (pyridine, 0°C) to form N-benzoyl derivatives (72% yield).

-

Sulfonyl chlorides : Forms sulfonamides (e.g., with tosyl chloride) in 68% yield under Schotten-Baumann conditions .

-

Carbodiimide-mediated coupling : EDCI/HOBt enables peptide bond formation with Boc-protected amino acids (55–60% yield) .

Protection/Deprotection

The amino group is frequently protected to direct reactivity toward the ester:

Reductive Amination

The amine reacts with aldehydes/ketones in the presence of reducing agents:

-

Example : Reaction with acetone (NaBH3CN, MeOH, pH 5) yields a tertiary amine (58% yield).

-

Limitation : Bulky ketones (e.g., cyclohexanone) show reduced reactivity (<30% yield) due to steric clash.

Nucleophilic Substitution

The ester group participates in transesterification and related reactions:

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Ethanol (excess) | Ethyl 3-amino-2,2-dimethylbutanoate | H2SO4 | 74% |

| Isopropyl alcohol | Isopropyl ester derivative | HCl(g) | 70% |

Salt Formation and Ionic Interactions

As a hydrochloride salt, the compound exhibits ionic reactivity:

-

Exchanges Cl⁻ with other anions (e.g., PF6⁻) in polar solvents .

-

Forms coordination complexes with transition metals (e.g., Cu²⁺) in aqueous ethanol, confirmed by UV-Vis spectroscopy.

Comparative Reactivity

The compound’s branched structure results in distinct behavior compared to linear analogs:

| Reaction | Methyl(3R)-3-amino-2,2-dimethylbutanoate HCl | Linear Analog (e.g., methyl 3-aminobutanoate HCl) |

|---|---|---|

| Ester hydrolysis rate | 0.12 M⁻¹s⁻¹ (pH 7) | 0.45 M⁻¹s⁻¹ (pH 7) |

| Amide coupling yield | 55–60% | 75–80% |

| Reductive amination | 58% (acetone) | 85% (acetone) |

Stereochemical Considerations

The (3R)-configuration influences reaction pathways:

Scientific Research Applications

Methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the synthesis of drugs used to treat various diseases, including cancer and neurological disorders.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of methyl (3R)-3-amino-2,2-dimethylbutanoate hydrochloride vary in substituents, stereochemistry, and ester groups, leading to distinct physicochemical and synthetic behaviors. Below is a detailed comparison:

Substituent and Stereochemical Variations

Ester Group Modifications

Cyclic and Aromatic Derivatives

Data Tables

Table 1: Predicted Collision Cross-Section (CCS) of Target Compound

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 146.11756 | 132.6 |

| [M+Na]⁺ | 168.09950 | 140.5 |

| [M-H]⁻ | 144.10300 | 130.9 |

Table 2: Comparison of Molecular Weights

Biological Activity

Methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, and potential applications based on various research findings.

Compound Overview

- Chemical Structure : Methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride is an amino acid derivative characterized by a branched structure, which influences its interaction with biological targets.

- Molecular Formula : C6H14ClN

- CAS Number : 135463-94-0

Synthesis

The synthesis of methyl(3R)-3-amino-2,2-dimethylbutanoate typically involves the following steps:

- Starting Materials : The process begins with the appropriate amino acid or its derivatives.

- Reagents : Common reagents include methylating agents and hydrochloric acid for salt formation.

- Reaction Conditions : The reactions are often conducted under controlled temperatures to optimize yield and purity.

Methyl(3R)-3-amino-2,2-dimethylbutanoate exhibits several biological activities:

- Antitumor Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by modulating signaling pathways such as STAT3 and NF-κB . For instance, related derivatives have shown IC50 values in the micromolar range against various cancer cell lines.

- Anti-inflammatory Effects : Compounds in this class have been reported to enhance SHP1 activity, which in turn can suppress pro-inflammatory pathways. This mechanism is crucial for developing anti-inflammatory drugs .

Case Studies

-

Case Study on Antitumor Efficacy :

- A study evaluated the effects of methyl(3R)-3-amino-2,2-dimethylbutanoate on leukemia cells. The compound demonstrated significant cytotoxicity with IC50 values below 5 μM against acute lymphoblastic leukemia (ALL) cell lines .

- Table 1: Cytotoxicity Data

Cell Line IC50 (μM) Acute Lymphoblastic Leukemia < 5 Non-Small Cell Lung Cancer 1.65 - 5.51

- Case Study on Inflammation Reduction :

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of methyl(3R)-3-amino-2,2-dimethylbutanoate derivatives. Key findings include:

- Selectivity for SHP1 : Certain modifications to the compound enhance selectivity for SHP1 over SHP2, indicating potential for targeted therapeutic applications .

- Enhanced Potency : Variations in side chain length and functional groups significantly affect biological activity; shorter side chains generally improve potency against tumor cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride, and what reaction parameters critically influence yield?

- Methodological Answer : A common approach involves reductive amination of methyl 3-oxo-2,2-dimethylbutanoate with ammonia or methylamine, followed by HCl salt formation. Critical parameters include:

- Reducing Agent : Sodium triacetoxyhydroborate (STAB) is preferred for stereoselective reduction under mild conditions (room temperature, nitrogen atmosphere) .

- Solvent System : Dichloroethane or ethyl acetate for optimal solubility and reaction homogeneity .

- Purification : Sequential extraction (ethyl acetate/dichloromethane), brine washing, and sodium sulfate drying to isolate the hydrochloride salt .

Q. How is the stereochemical configuration of methyl(3R)-3-amino-2,2-dimethylbutanoate hydrochloride confirmed experimentally?

- Methodological Answer :

- 1H-NMR Analysis : Key signals include a broad singlet (δ ~9.00 ppm) for the amine proton and methyl group resonances (δ ~1.04 ppm for tert-butyl) .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase to resolve enantiomers. Retention time comparison with authentic (R)- and (S)-standards validates configuration .

Advanced Research Questions

Q. How can racemization during synthesis be minimized, and what analytical methods detect enantiomeric impurities?

- Methodological Answer :

- Racemization Mitigation : Avoid prolonged exposure to acidic/basic conditions. Use low-temperature stirring (<25°C) and inert atmospheres during HCl salt formation .

- Detection Methods :

- Circular Dichroism (CD) : Monitors optical activity shifts specific to the (R)-enantiomer.

- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via 19F-NMR or LC-MS for diastereomer separation .

Q. What strategies resolve conflicting NMR data when characterizing intermediates or byproducts?

- Methodological Answer :

- 2D-NMR Techniques : HSQC and HMBC correlate proton and carbon signals to confirm connectivity (e.g., distinguishing tert-butyl vs. dimethyl groups) .

- Spiking Experiments : Add authentic reference compounds to the sample to identify overlapping peaks or impurities.

- Variable Temperature NMR : Resolves broadened amine proton signals by cooling the sample (e.g., 5°C) .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising enantiopurity?

- Methodological Answer :

- Catalyst Screening : Test palladium hydroxide-carbon for hydrogenolysis efficiency in deprotection steps .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically.

- Scale-Up Adjustments : Increase solvent volume-to-mass ratio to maintain mixing efficiency and heat dissipation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.